1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Lipophilicity Drug-likeness Nav1.7 inhibitor

1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (CAS 899214-34-7) is a fully synthetic small molecule (Mw 357.42 g/mol, C19H19NO4S) belonging to the 1,4-dihydroquinolin-4-one (4-quinolone) class substituted at the 3-position with a 4-methoxybenzenesulfonyl group. It is a member of the alkyl dihydroquinoline sulfonamide/sulfonyl chemotype claimed in patent families that describe inhibitors of the voltage-gated sodium channel Nav1.7, a target associated with pain, cough, and pruritus.

Molecular Formula C19H19NO4S
Molecular Weight 357.42
CAS No. 899214-34-7
Cat. No. B2471681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one
CAS899214-34-7
Molecular FormulaC19H19NO4S
Molecular Weight357.42
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19NO4S/c1-4-20-12-18(19(21)16-11-13(2)5-10-17(16)20)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3
InChIKeyUNECAAXKMJLECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (CAS 899214-34-7): A Structurally Defined 3-Sulfonyl-4-quinolone for Nav1.7-Focused Research and Analoging


1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (CAS 899214-34-7) is a fully synthetic small molecule (Mw 357.42 g/mol, C19H19NO4S) belonging to the 1,4-dihydroquinolin-4-one (4-quinolone) class substituted at the 3-position with a 4-methoxybenzenesulfonyl group [1]. It is a member of the alkyl dihydroquinoline sulfonamide/sulfonyl chemotype claimed in patent families that describe inhibitors of the voltage-gated sodium channel Nav1.7, a target associated with pain, cough, and pruritus [2]. The combination of an N1-ethyl substituent, a C6-methyl group, and a C3-(4-methoxybenzenesulfonyl) motif constitutes a specific pharmacophoric arrangement that distinguishes this compound from close analogs and positions it as a targeted tool for ion channel and anticancer screening libraries.

Why Closely Related 1,4-Dihydroquinolin-4-one Analogs Cannot Subdivide for 1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one


Within the 3-sulfonyl-1,4-dihydroquinolin-4-one scaffold, even single-point variations in the N1-alkyl chain, the C6 substituent, or the aryl sulfonyl group can profoundly alter lipophilicity (XLogP3-AA = 3.4 for the target compound [1]), topological polar surface area (72.1 Ų [1]), and electronic character, all of which modulate target engagement (e.g., Nav1.7 inhibition [2]) and off-target profiles. The 4-methoxybenzenesulfonyl group introduces a hydrogen-bond acceptor at the para-position that is absent in halogenated or unsubstituted phenyl sulfonyl analogs, potentially enabling distinct water-mediated or direct polar interactions in the binding pocket. The N1-ethyl group further limits steric bulk compared to the N1-butyl or N1-benzyl congeners, creating a unique shape complementarity that generic substitution cannot replicate without empirical validation.

Quantitative Physicochemical and Structural Differentiation Guide for 1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one


Lipophilicity Control: N1-Ethyl vs. N1-Butyl Substitution Lowers XLogP3-AA by Approximately 1.8 Log Units

The target compound carries an N1-ethyl group, resulting in a computed XLogP3-AA of 3.4 [1]. In contrast, close analog 1-butyl-3-(4-fluorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one possesses an N1-butyl chain, which extends the alkyl substituent and is predicted to increase XLogP by approximately 1.8 log units (estimated via fragment-based calculation). This substantial difference in lipophilicity directly influences aqueous solubility, membrane permeability, and non-specific protein binding, making the ethyl analog the preferred entry point when lower logP is required for CNS drug-likeness or reduced off-target promiscuity. [2]

Lipophilicity Drug-likeness Nav1.7 inhibitor

Hydrogen-Bond Acceptor Topology: 4-Methoxybenzenesulfonyl vs. 4-Fluorobenzenesulfonyl at C3

The 3-(4-methoxybenzenesulfonyl) group of the target compound provides a para-methoxy oxygen that can act as a hydrogen-bond acceptor, distinct from the 4-fluorobenzenesulfonyl analogs that possess a non-hydrogen-bond-capable fluoro substituent at the same position [1]. This difference is structurally supported by the target compound's 5 hydrogen-bond acceptor counts versus 4 for the fluoro derivative (computed, PubChem). In binding environments where a hydrogen-bond donor residue (e.g., arginine, lysine) is positioned near the para-aryl region of the sulfonyl pocket, the methoxy oxygen can form a stabilizing interaction that is unachievable with 4-fluoro, 4-chloro, or unsubstituted phenyl sulfonyl analogs [2].

Hydrogen-bond acceptor Sulfonyl SAR Quinoline sulfonamide

Topological Polar Surface Area: TPSA = 72.1 Ų – Differentiating CNS Permeability Potential from Bulkier N1-Substituted Analogs

The target compound has a computed topological polar surface area (TPSA) of 72.1 Ų [1]. According to widely accepted drug-likeness guidelines, a TPSA below 90 Ų is correlated with passive blood-brain barrier penetration. The compact N1-ethyl and 6-methyl substitution pattern contributes to this favorable polar surface area, whereas analogs with bulkier N1-benzyl or extended N1-alkyl chains frequently exceed 75-80 Ų (estimated from fragment addition), potentially limiting CNS exposure. For research programs focused on central nervous system pain indications (a primary therapeutic area for Nav1.7 inhibitors [2]), this lower TPSA provides a baseline advantage in CNS drug-likeness screening.

CNS permeability TPSA Drug design

Chemotype Classification: Alkyl Dihydroquinoline Sulfonamide – Explicit Structural Membership in Nav1.7 Patent Genera but Distinct from 2-Quinolinone Backbone Series

The target compound falls squarely within the generic Formula (I) of WO2017106871A1, which broadly claims alkyl dihydroquinoline sulfonamide compounds as inhibitors of voltage-gated sodium channels (Nav), particularly Nav1.7 [1]. However, it should be clearly differentiated from the 2-quinolinone (carbostyril) series (e.g., PF-573228, a FAK inhibitor with IC50 = 4 nM [2]), which bear the carbonyl at the 2-position rather than the 4-position and exhibit an entirely distinct pharmacological profile (tyrosine kinase inhibition vs. ion channel modulation). The 4-oxo orientation in the target compound generates a different dipole moment and electrostatic surface potential, critically impacting target recognition between these superficially similar heterocyclic cores.

Nav1.7 inhibitor Patent genus Chemotype classification

Recommended Research and Procurement Scenarios for 1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one Based on Structural Differentiation


Scaffold-Hopping Starting Point for Nav1.7 Pain Inhibitors Requiring Low-to-Moderate Lipophilicity

Programs targeting Nav1.7 for chronic pain can deploy this compound as a compact, low-XLogP (3.4) starting point within the alkyl dihydroquinoline sulfonamide class [1]. Its N1-ethyl group keeps lipophilicity below typical butyl or benzyl analogs, favorable for CNS penetration (TPSA = 72.1 Ų). The 4-methoxybenzenesulfonyl group offers a distinct H-bond acceptor vector for crystallography-guided optimization, enabling structure-based design campaigns that halogenated analogs cannot support without additional synthetic elaboration [2].

Targeted Quinoline Sulfonamide Library for Anticancer Screening Informed by the US20150376132 Patent Genus

The quinoline sulfonyl derivatives disclosed in US20150376132A1 encompass compounds with in vitro anticancer activity [1]. This compound, bearing a 3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one core, serves as a synthetically tractable intermediate for focused library construction to probe substituent effects at N1, C6, and the sulfonyl aryl ring on cancer cell line cytotoxicity, building on the class-level observation that quinoline sulfonyl hybrids modulate proteasome or transcription factor pathways [2].

Control Compound for Assessing Methoxy-Specific Polar Interactions in Sulfonyl-Binding Pockets

Where crystallography or docking suggests a hydrogen-bond donor residue contacts the para-position of the aryl sulfonyl group in a target protein, this compound provides the critical methoxy probe. Comparing its binding affinity or functional activity (once available) against the 4-fluoro, 4-chloro, or 4-methyl analogs will directly test the energetic contribution of that putative H-bond, guiding whether subsequent optimization should retain or replace the p-methoxy handle [1].

Quote Request

Request a Quote for 1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.